molecular formula C20H15Cl3S2 B2996442 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene CAS No. 337923-79-2

2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene

Cat. No.: B2996442
CAS No.: 337923-79-2
M. Wt: 425.81
InChI Key: UQZSNTMVWVYXHB-UHFFFAOYSA-N
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Description

2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene is a synthetic organic compound featuring a unique structure with multiple chlorine substituents and thioether linkages. Its molecular architecture, containing dichlorobenzene and chlorophenylsulfanyl motifs, suggests significant potential for application in various research fields. Compounds with similar structural features, such as chlorophenyl sulfanyl groups, are known in scientific literature, for instance, Chlorbenside (a sulfide miticide) . Furthermore, the 2,4-dichlorobenzenesulfonamide moiety, which shares the dichlorobenzene component, has been extensively incorporated into hybrid molecules designed for investigating anticancer properties . Researchers are exploring such compounds for their ability to inhibit cancer cell growth, with studies indicating mechanisms that may include cell cycle arrest and the induction of apoptosis . The presence of sulfur-based functional groups in this compound also makes it a candidate for research in material science, particularly in the synthesis of novel polymers or ligands with specific metal-binding properties. This product is intended for laboratory research and analysis exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary handling and safety precautions must be observed by qualified researchers.

Properties

IUPAC Name

2,4-dichloro-1-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3S2/c21-16-7-9-18(10-8-16)25-20-4-2-1-3-15(20)13-24-12-14-5-6-17(22)11-19(14)23/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZSNTMVWVYXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-chlorothiophenol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then further reacted with 2-[(4-chlorophenyl)sulfanyl]benzyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding thiols or sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Differences vs. Target Compound
This compound (Target) C₂₀H₁₅Cl₃S₂ ~434.8 Bis-sulfanylmethyl linker, 2-[(4-chlorophenyl)sulfanyl]phenyl group, 2,4-dichloro benzene Reference compound for comparison.
1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene C₁₃H₉ClF₂S 270.72 Fluorine substituents, shorter sulfanylmethyl chain Reduced steric bulk; fluorine’s electron-withdrawing effects may alter reactivity.
2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}phenyl)-5-phenyl-1,3,4-oxadiazole C₂₁H₁₅ClN₂OS 378.87 Oxadiazole ring, chlorobenzyl sulfanyl group Heterocyclic core introduces rigidity and potential for π-π stacking; may enhance metabolic stability.
1-(4-Chlorobenzenesulfonyl)-2-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)benzene C₂₁H₁₉ClO₃S₂ 418.96 Sulfonyl group, methoxybenzyl substituent Sulfonyl group increases electron-withdrawing character; methoxy enhances solubility.
2,4-Dichloro-1-(2-[(4-chlorophenyl)sulfanyl]ethoxy)benzene C₁₄H₁₁Cl₃OS 333.66 Ethoxy linker, chlorophenyl sulfanyl group Ethoxy spacer increases flexibility; may alter binding affinity in biological systems.

Detailed Analysis of Structural and Functional Variations

Halogen Effects

  • Target vs. 1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene : The substitution of chlorine with fluorine in the latter reduces molecular weight and lipophilicity. Fluorine’s electronegativity may enhance metabolic stability but decrease membrane permeability compared to the target’s dichloro-substituted benzene .

Heterocyclic vs. Aromatic Cores

  • Target vs. 2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}phenyl)-5-phenyl-1,3,4-oxadiazole : The oxadiazole ring introduces a planar, electron-deficient heterocycle, which could improve intermolecular interactions (e.g., hydrogen bonding) compared to the target’s purely aromatic system. This may enhance crystallinity or binding specificity in drug design .

Sulfanyl vs. Sulfonyl Linkers

  • Target vs. 1-(4-Chlorobenzenesulfonyl)-2-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)benzene : The sulfonyl group in the latter is more oxidized, increasing polarity and reducing nucleophilicity. This could limit thiol-mediated redox activity but improve hydrolytic stability relative to the target’s sulfanyl linkages .

Spacer Group Flexibility

  • Target vs. However, this may reduce steric hindrance effects critical for target specificity .

Research Findings and Implications

  • Electronic Properties : The target compound’s dichlorobenzene core and sulfanyl groups create a balance between lipophilicity and electron density, favoring interactions with hydrophobic pockets and thiol-containing biomolecules .
  • Synthetic Challenges : The steric bulk of the bis-sulfanylmethyl linker may complicate purification, as seen in related compounds requiring column chromatography for isolation .

Biological Activity

2,4-Dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene, a complex organic compound with the chemical formula C20H15Cl3S2C_{20}H_{15}Cl_3S_2, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on anticancer, antibacterial, and antioxidant activities, supported by various studies and findings.

Chemical Structure

The compound features a dichlorobenzene core substituted with sulfanyl groups and chlorophenyl moieties. This unique structure is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study highlighted that related chalcone derivatives containing the 2,4-dichlorobenzene sulfonamide structure showed notable cytotoxic effects against several human cancer cell lines, including:

Cell Line IC50 (µg/mL)
HeLa (Cervical cancer)0.89 - 9.63
HL-60 (Acute promyelocytic leukemia)0.60 - 19.99
AGS (Gastric adenocarcinoma)Highest activity observed

The most potent derivative demonstrated an IC50 value of approximately 0.89 µg/mL against AGS cells, indicating strong growth inhibition. The mechanism of action appears to involve cell cycle arrest in the subG0 phase and induction of apoptosis through mitochondrial membrane depolarization and activation of caspases .

The biological activity of the compound is linked to its ability to induce apoptosis via both intrinsic and extrinsic pathways. The activation of caspases - specifically caspase-8 and caspase-9 - was significantly increased in treated cells, suggesting that the compound triggers programmed cell death effectively .

Antibacterial Properties

In addition to anticancer effects, the compound's derivatives were evaluated for antibacterial activity. The minimum inhibitory concentration (MIC) values were found to be greater than 500 µg/mL for various bacterial strains tested, indicating limited antibacterial efficacy compared to standard antibiotics .

Antioxidant Activity

Antioxidant properties were assessed using DPPH and ABTS radical scavenging assays. The compounds displayed dose-dependent antiradical effects, with some derivatives achieving significant inhibition levels comparable to known antioxidants like oleanolic acid .

Case Studies and Research Findings

  • Study on Cell Cycle Arrest : A derivative of the compound was shown to significantly arrest the cell cycle at concentrations above 5 µg/mL, leading to increased late apoptotic cell populations .
  • Caspase Activation : In treated cancer cells, caspase activity levels increased markedly, supporting the hypothesis that the compound induces apoptosis through mitochondrial pathways .
  • Comparative Analysis : When compared with other known anticancer agents such as oxaliplatin, the tested compounds exhibited comparable or superior apoptotic effects at similar concentrations .

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